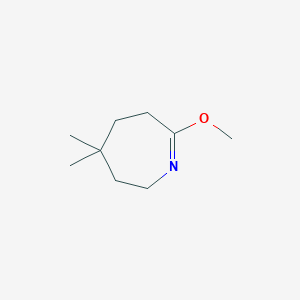
7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2h-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with the molecular formula C9H17NO It is a derivative of azepine, characterized by a seven-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,6-heptadiene with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the desired azepine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like distillation or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced azepine derivatives.
Substitution: Formation of substituted azepine compounds with various functional groups.
科学的研究の応用
7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
- 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
- 4,4-Dimethyl-3,4,5,6-tetrahydro-2H-azepine
- 7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine
Uniqueness
7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is unique due to the presence of both methoxy and dimethyl groups, which impart distinct chemical and physical properties
生物活性
7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a compound belonging to the azepine class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
- Molecular Formula : C9H17NO
- CAS Number : 165385-47-7
- Molecular Weight : 155.24 g/mol
Synthesis
The synthesis of this compound has been achieved through green chemistry methods. A study demonstrated that using ε-caprolactam and dimethylcarbonate as methyl reagents resulted in a yield of up to 81.2% under optimal conditions (reaction temperature of 353 K and a mole ratio of 0.6) .
Anticancer Activity
Recent studies have indicated that derivatives of azepines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promise against various cancer cell lines:
The compound 7f , a derivative closely related to our target compound, demonstrated the highest potency against colorectal carcinoma (HCT116), indicating that modifications in the azepine structure can enhance biological activity.
The mechanism through which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : Compounds like 7f were noted to enhance apoptotic action by inhibiting anti-apoptotic proteins and regulating apoptotic pathways.
- Caspase Activation : The production of caspases (e.g., caspase 9) was significantly increased upon treatment with these compounds, suggesting a role in promoting programmed cell death .
Case Studies
A case study involving the evaluation of various azepine derivatives highlighted the relationship between structural modifications and biological activity. The study found that specific substitutions on the azepine ring could lead to enhanced selectivity and potency against cancer cell lines while minimizing toxicity to normal cells.
特性
IUPAC Name |
7-methoxy-4,4-dimethyl-2,3,5,6-tetrahydroazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)5-4-8(11-3)10-7-6-9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQKZSBUGGENOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NCC1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














